Faropenem sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Faropenem sodium is an orally active beta-lactam antibiotic belonging to the penem group. It is resistant to some forms of extended-spectrum beta-lactamase and is available for oral use . This compound was developed by Daiichi Asubio Pharma and has been marketed in Japan since 1997 under the trade name Farom .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Faropenem sodium can be synthesized using 4-AA as the raw material through a ‘one-pot’ operation. This method involves intermediates that can be used directly for the next step reaction without the need for purification. The method has the advantages of low cost, high yield, and easy reaction conditions .

Industrial Production Methods: The industrial production of this compound involves dissolving the crude product in distilled water, chilling it to 4°C, and adding acetone with an ice bath. The mixture is then stirred, and the crystal is reclaimed and dried at 40°C to achieve a high yield .

Analyse Des Réactions Chimiques

Types of Reactions: Faropenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly stable against beta-lactamase degradation .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphate buffer and acetonitrile. The reactions are typically carried out at a column temperature of 40°C .

Major Products Formed: The major products formed from these reactions include various beta-lactam antibiotics that are effective against a wide range of bacterial infections .

Applications De Recherche Scientifique

Faropenem sodium has been used in trials studying the treatment of tuberculosis, pulmonary tuberculosis, and community-acquired pneumonia . It is also used in the treatment of urinary tract infections and skin infections . The compound has shown promise in treating infections caused by gram-positive and gram-negative bacteria .

Mécanisme D'action

Faropenem sodium works by binding to and inhibiting an enzyme called penicillin-binding protein, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to faropenem sodium include other beta-lactam antibiotics such as amoxicillin, cefotaxime, and ceftriaxone . These compounds also inhibit bacterial cell wall synthesis but differ in their spectrum of activity and resistance to beta-lactamase.

Uniqueness: This compound is unique in its stability against beta-lactamase and its broad spectrum of activity against both gram-positive and gram-negative bacteria . It also has a lower propensity for bacterial resistance compared to other beta-lactam antibiotics .

Propriétés

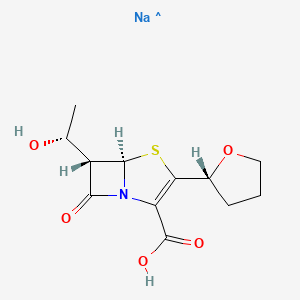

Formule moléculaire |

C12H15NNaO5S |

|---|---|

Poids moléculaire |

308.31 g/mol |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/t5-,6-,7+,11-;/m1./s1 |

Clé InChI |

ZAHYBLKQUGVSKQ-VUKDEKJYSA-N |

SMILES isomérique |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na] |

SMILES canonique |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na] |

Synonymes |

2-(2'-tetrahydrofuryl)-6-hydroxyethylpenem-3-carboxylate 6-hydroxyethyl-7-oxo-3-(2-tetrahydrofuryl)-4-thia-1-azabicyclo(3.2.0)hep-2-ene-2-carboxylic acid ALP 201 ALP-201 SUN 5555 SUN-5555 SUN5555 SY 5555 SY-5555 SY5555 WY 49605 WY-49605 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.